molecular formula C7H8N2O2 B104815 Methyl 6-aminopyridine-2-carboxylate CAS No. 36052-26-3

Methyl 6-aminopyridine-2-carboxylate

Cat. No. B104815
CAS RN: 36052-26-3
M. Wt: 152.15 g/mol
InChI Key: OHIHEJTUXNQOPM-UHFFFAOYSA-N
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Description

Methyl 6-aminopyridine-2-carboxylate is a chemical compound that is part of a broader class of pyridine derivatives. These compounds are of significant interest due to their potential applications in various fields, including medicinal chemistry, as they often serve as building blocks for pharmaceuticals and other biologically active molecules.

Synthesis Analysis

The synthesis of pyridine derivatives can be achieved through various methods. For instance, the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in an ionic liquid has been investigated, leading to the formation of 6-aminonicotinic acid, which is closely related to the target compound . Another relevant synthesis involves the one-pot synthesis of methyl 4-aminopyrrole-2-carboxylates from 5-methoxyisoxazoles and pyridinium ylides, although this does not directly yield methyl 6-aminopyridine-2-carboxylate, it demonstrates the versatility of pyridine derivatives in synthesis .

Molecular Structure Analysis

The molecular structure of pyridine derivatives can be complex and is often studied using spectroscopic methods. For example, supramolecular cobalt(II)-pyridine-2,5-dicarboxylate complexes have been synthesized and characterized, providing insights into the coordination chemistry of pyridine carboxylates . The structure of these compounds can significantly influence their reactivity and interaction with other molecules.

Chemical Reactions Analysis

Pyridine derivatives undergo various chemical reactions. Methyl 5-iodopyridine-2-carboximidate, for example, has been shown to react with amino groups of proteins, suggesting its potential use in bioconjugation and as a heavy-atom derivative for X-ray crystallography . The reactivity of these compounds can be exploited in the design of new drugs and materials.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives, such as solubility, melting point, and reactivity, are crucial for their practical applications. The lipophilicity and intermolecular interactions of methylated pyridazine carboxylic acids have been studied, revealing the impact of methylation on these properties . Additionally, the antimicrobial activity of methyl-2-aminopyridine-4-carboxylate derivatives has been evaluated, indicating the biological relevance of these compounds .

Scientific Research Applications

Electrocatalytic Carboxylation

  • Application : Electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 to produce 6-aminonicotinic acid, avoiding volatile and toxic solvents and catalysts (Feng et al., 2010).

Antimicrobial Activity

  • Application : Synthesis of methyl-2-aminopyridine-4-carboxylate derivatives to determine in vitro antimicrobial activity, with some derivatives showing significant antimicrobial properties (Nagashree et al., 2013).

Synthesis of Derivatives

  • Application : Practical synthesis of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine, demonstrating a new synthetic route (Horikawa et al., 2001).

Treatment of Sarcoidosis

  • Application : Investigation of Methyl 6-Aminopyridine-3-carboxylate (MAPC) as a potential bioactive agent for the treatment of sarcoidosis, using molecular docking studies to determine its inhibitory nature (Pandimeena et al., 2021).

Synthesis of Tridentate Ligands

  • Application : Synthesis of tridentate ligands based on substituted bipyridine-6-carboxylic acid for the complexation of lanthanide(III) cations (Charbonnière et al., 2001).

Pharmaceutical Synthesis

  • Application : In the synthesis of heavily substituted 2-aminopyridines, showing the versatility of the compound in pharmaceutical applications (Teague, 2008).

Safety And Hazards

“Methyl 6-aminopyridine-2-carboxylate” can cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if skin irritation occurs or eye irritation persists .

Future Directions

The structural and spectroscopic investigations of “Methyl 6-aminopyridine-2-carboxylate” were performed using density functional theory (DFT) quantum chemical calculations . The study paves the way for the development of novel drugs associated with sarcoidosis disease .

properties

IUPAC Name

methyl 6-aminopyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-11-7(10)5-3-2-4-6(8)9-5/h2-4H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHIHEJTUXNQOPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00550151
Record name Methyl 6-aminopyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00550151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-aminopyridine-2-carboxylate

CAS RN

36052-26-3
Record name Methyl 6-aminopyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00550151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 6-Aminopyridine-2-carboxylate
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Synthesis routes and methods I

Procedure details

A solution of 6-methylpyridin-2-amine (25 g, 231 mmol) and acetic anhydride (44 mL, 465 mmol) in tetrahydrofuran (188 mL) was heated under reflux for 12 hr. The solvent was evaporated under reduced pressure, and the residue was diluted with ethyl acetate, and washed with saturated aqueous sodium hydrogen carbonate solution and saturated brine. This was dried over anhydrous sodium sulfate and the solvent was evaporated under reduced pressure. Water (350 mL) was added to the obtained crystals, and the mixture was heated to 75° C., and potassium permanganate (87.1 g, 551 mmol) was gradually added over 45 min. The mixture was stirred for 3 hr, and filtered through celite, and the filtrate was concentrated. Hydrochloric acid/methanol solution (Tokyo Chemical Industry Co., Ltd., 350 mL) was added, and the mixture was heated under reflux for 24 hr. The reaction solution was concentrated, diluted with ethyl acetate, and washed with saturated aqueous sodium hydrogen carbonate solution. The aqueous layer was extracted with ethyl acetate. The obtained organic layers were mixed, washed with saturated brine, and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure, and the residue was purified by silica gel column chromatography to give the title compound (6.28 g, yield 18%).
Quantity
25 g
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reactant
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44 mL
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188 mL
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87.1 g
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Yield
18%

Synthesis routes and methods II

Procedure details

H2SO4 (3.0 eq.) was added to a suspension of 6-aminopyridine-2-carboxylic acid in MeOH (0.3 M). The reaction mixture was heated to reflux for 20 h. After cooling down, the solvent was reduced in vacuo and the residue was added to cooled sat. aq. NaHCO3. The aqueous phase was extracted with DCM (2×) and the combined organic extracts were washed with brine and dried (Na2SO4). Evaporation of the solvent yielded the title compound as a white solid which was used in the next step without further purification. 1H NMR (400 MHz, DMSO-d6, 300K) δ 7.50 (1H, t, J=7.8 Hz), 7.18 (1H, d, J=7.3 Hz), 6.65 (1H, d, J=8.3 Hz), 6.28 (2H, bs), 3.79 (3H, s). MS (ES+) C7H8N2O2 requires: 152, found: 153 (M+H)+.
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Synthesis routes and methods III

Procedure details

6-Aminopyridine-2-carboxylic acid (5.0 g, 36 mmol) was dissolved in 50 ml of MeOH. To this was added acetyl chloride (9.0 ml, 126 mmol) in 50 ml of MeOH. The reaction was heated to reflux overnight. Concentrate to an orange oil and partition with EtOAc and water. The organic portions were washed with brine, dried (MgSO4) and concentrated to a yellow solid.
Quantity
5 g
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50 mL
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9 mL
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50 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
CW Rees, DI Smith - Journal of the Chemical Society, Perkin …, 1987 - pubs.rsc.org
… Thus the 5-methoxycarbonyl derivative was prepared by cyclisation of methyl 6-aminopyridine-2-carboxylate with bromoacetaldehyde; treatment of the ester with nitric and sulphuric …
Number of citations: 10 pubs.rsc.org
S Wei, W Lu, X Le, C Ma, H Lin, B Wu… - Angewandte …, 2019 - Wiley Online Library
… fluorescent hydrogels is the design of the ligand monomer 6-acrylamidopicolinic acid (6APA), which was synthesized by an amidation reaction of methyl 6-aminopyridine-2-carboxylate …
Number of citations: 210 onlinelibrary.wiley.com
M Krasavin, D Dar'in, S Balalaie - Tetrahedron Letters, 2021 - Elsevier
… It was based on the use of methyl 6-aminopyridine-2-carboxylate (13) in the Yb(OTf) 3 -catalyzed GBB reaction. Following the completion of the latter, potassium carbonate was added …
Number of citations: 3 www.sciencedirect.com
S Schierle, J Schmidt, A Kaiser, D Merk - ChemMedChem, 2018 - Wiley Online Library
… Methyl 6-(4-phenoxybenzamido)picolinate (60): Preparation according to general procedure B using methyl 6-aminopyridine-2-carboxylate (56, 0.18 g, 1.2 mmol, 1.2 equiv), 4-…
MK Himmelbauer, Z Xin, JH Jones… - Journal of medicinal …, 2019 - ACS Publications
… Step 1: A mixture of methyl 6-aminopyridine-2-carboxylate (6.0 g, 39.4 mmol) and hydrazine hydrate (7.2 g, 78.9 mmol, 7.0 mL) was refluxed in MeOH (50 mL) for 5 h. The reaction …
Number of citations: 19 pubs.acs.org
J Tang, T Xing, J Feng - Advanced Materials Technologies, 2023 - Wiley Online Library
… Methyl 6-Aminopyridine-2-carboxylate (98%) was purchased from Energy Chemical. 2-Oxoglutaric acid (>99.0%) was purchased from TCI (Shanghai) Development Co. Ltd. …
Number of citations: 5 onlinelibrary.wiley.com

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